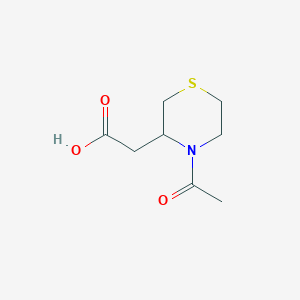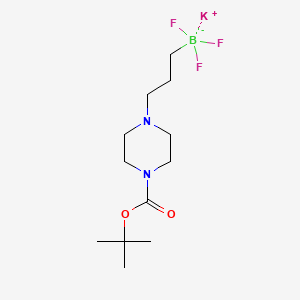
Potassium (3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoroborate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide typically involves the reaction of tert-butyl piperazine with a suitable boron-containing reagent. One common method is the reaction of tert-butyl piperazine with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized boron-containing compounds.
Applications De Recherche Scientifique
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is employed in the study of boron-based drugs and their interactions with biological systems.
Medicine: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group can form stable complexes with various metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the piperazine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (3-azido-5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]trifluoroboranuide
- Potassium (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)trifluoroborate
Uniqueness
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H23BF3KN2O2 |
|---|---|
Poids moléculaire |
334.23 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]boranuide |
InChI |
InChI=1S/C12H23BF3N2O2.K/c1-12(2,3)20-11(19)18-9-7-17(8-10-18)6-4-5-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1 |
Clé InChI |
TUBMYKHRMRAUBX-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


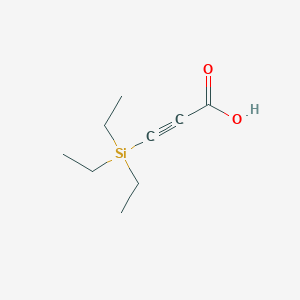
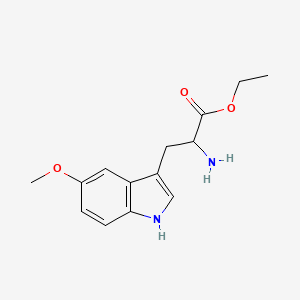
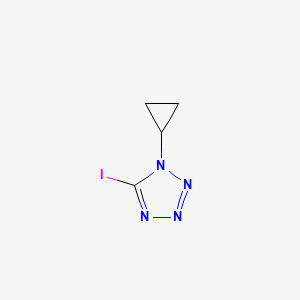
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)
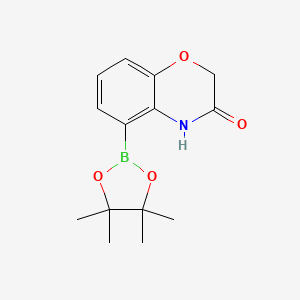
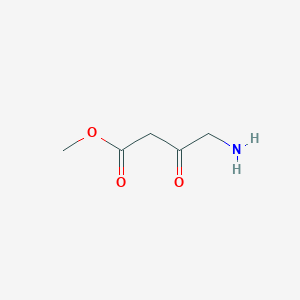

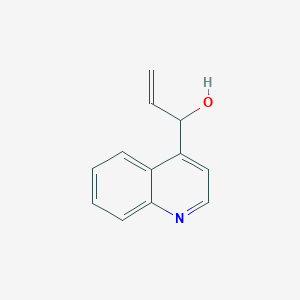
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)

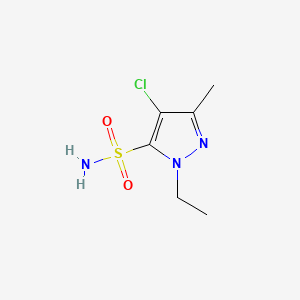
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
